molecular formula C14H20N2O4 B1440458 (1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate CAS No. 1185304-56-6

(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate

Cat. No. B1440458
M. Wt: 280.32 g/mol
InChI Key: PUXGJXFFKDTVRW-UHFFFAOYSA-N
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Description

“(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate” is a chemical compound with the molecular formula C14H20N2O4. It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate” is represented by the formula C14H20N2O4. The InChI code or key for this compound was not found in the available data .


Physical And Chemical Properties Analysis

The molecular weight of “(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate” is 280.32 g/mol. The boiling point and other physical and chemical properties were not found in the available data .

Scientific Research Applications

Therapeutic Potential in Cancer and CNS Disorders

Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in drug discovery, showing diverse therapeutic activities. Initial studies highlighted their neurotoxicity, but further research uncovered beneficial aspects, such as neuroprotection against Parkinsonism in mammals. This shift underscores the potential of THIQs, including derivatives similar to "(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate," in developing anticancer antibiotics and treatments for central nervous system (CNS) disorders. The FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas marks a significant milestone in anticancer drug discovery, suggesting a promising path for THIQ-based compounds in cancer therapy (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant Effects

Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to "(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate," has indicated its significant neuroprotective, antiaddictive, and antidepressant-like properties. These findings support the hypothesis that certain THIQ derivatives can play a crucial role in treating neurodegenerative diseases, addiction, and depression by modulating monoaminergic systems and inhibiting MAO-dependent oxidation (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Antioxidant Properties and Potential in Organic Pollutant Degradation

THIQ derivatives have also been explored for their antioxidant properties and potential in degrading organic pollutants. The detailed mechanisms of action, including the ability to scavenge free radicals and interact with redox mediators, highlight the versatility of THIQ compounds in various environmental and biological contexts. This suggests that derivatives like "(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate" could be valuable in developing new antioxidants or treatments for conditions related to oxidative stress (de Koning, 2002).

Safety And Hazards

The safety and hazards associated with “(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate” are not specified in the available data . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.C2H2O4/c1-2-14-7-3-4-11-8-10(9-13)5-6-12(11)14;3-1(4)2(5)6/h5-6,8H,2-4,7,9,13H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXGJXFFKDTVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate
Reactant of Route 2
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate
Reactant of Route 3
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate
Reactant of Route 4
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate
Reactant of Route 5
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate
Reactant of Route 6
Reactant of Route 6
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine oxalate

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